

An In-depth Technical Guide to Ethyl 2-amino-1H-indole-3-carboxylate

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Compound of Interest

Compound Name: ethyl 2-amino-1H-indole-3-carboxylate

Cat. No.: B016062

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CAS Number: 6433-72-3

This technical guide provides a comprehensive overview of **Ethyl 2-amino-1H-indole-3-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2-aminoindole scaffold is recognized as a privileged structure in the development of therapeutic agents. This document details its physicochemical properties, synthesis, reactivity, and its role as a key intermediate for more complex molecules.

Physicochemical and Spectroscopic Properties

Ethyl 2-amino-1H-indole-3-carboxylate is an off-white solid.^[1] Its core properties are summarized below, providing essential data for researchers handling this compound.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	6433-72-3	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	[1] [2] [3]
Molecular Weight	204.22 g/mol	[2] [3]
IUPAC Name	ethyl 2-amino-1H-indole-3-carboxylate	[3]
Appearance	Off-White Solid	[1]
Melting Point	175-178 °C (decomposes)	[1]
Solubility	Soluble in benzene, DMSO, and methanol.	[1]
Storage	-20°C	[1]

| InChI Key | KXEKODJGRSIGAU-UHFFFAOYSA-N | [\[2\]](#)[\[3\]](#) |

Table 2: Computed and Spectroscopic Data

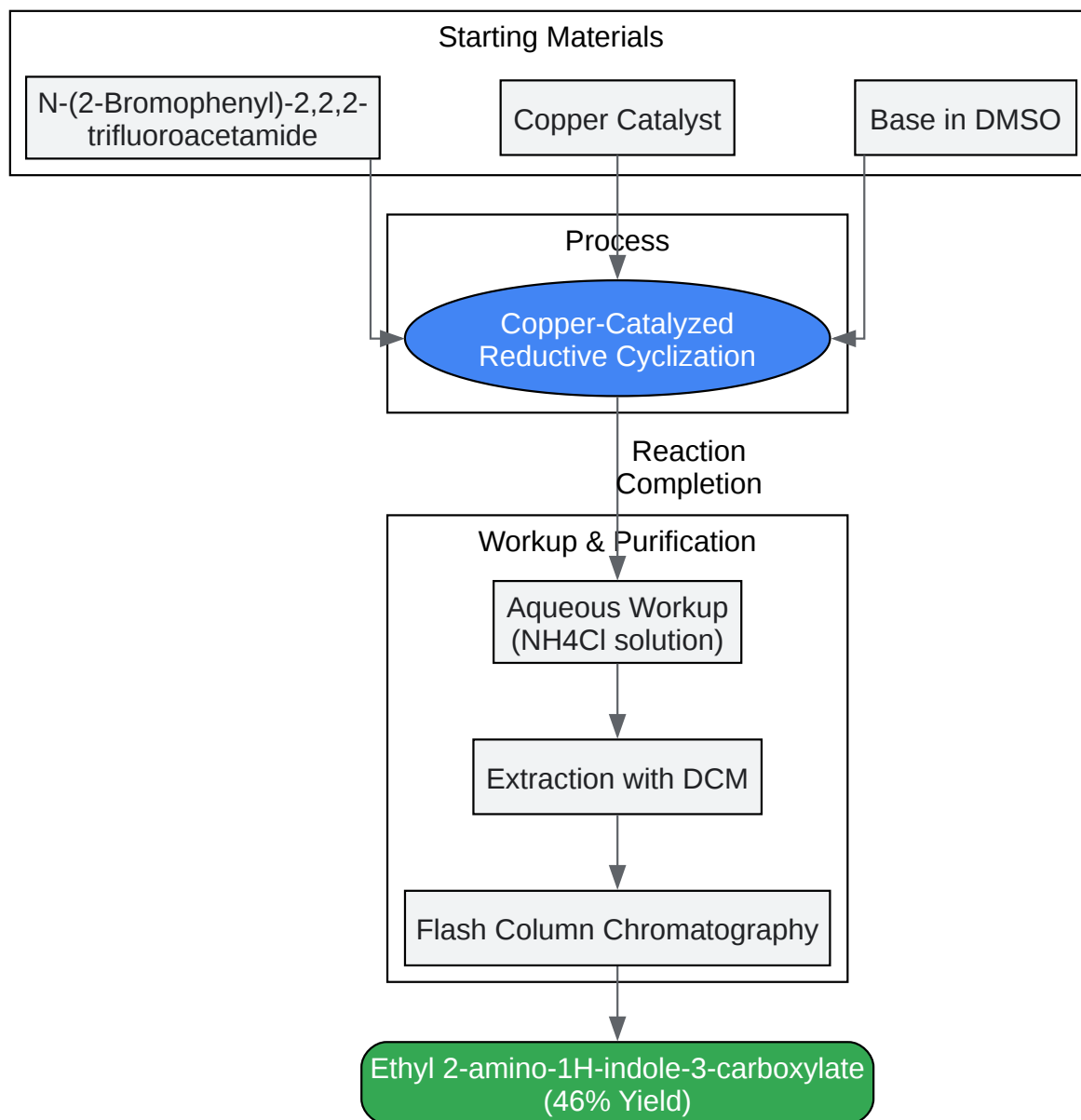
Data Type	Value	Source(s)
Monoisotopic Mass	204.089877630 Da	[3]
XLogP3	2.5	[3]
Polar Surface Area	68.1 Å ²	[3]
¹ H NMR	Data for a related derivative, ethyl 2-amino-1-(p-tolylsulfonyl)indole-3-carboxylate, is available, but specific shifts for the title compound are not detailed in the provided context.	[6]
¹³ C NMR	Not explicitly detailed in the search results.	

| Mass Spectrometry | m/z $[M+H]^+$: 205.09715 (Predicted) [\[\[7\]](#) |

Synthesis and Experimental Protocols

The synthesis of **Ethyl 2-amino-1H-indole-3-carboxylate** can be achieved via a copper-catalyzed protocol starting from N-(2-Bromophenyl)-2,2,2-trifluoroacetamide.[\[6\]](#) This method provides the target compound in a moderate yield.

- Starting Material Preparation: Prepare N-(2-Bromophenyl)-2,2,2-trifluoroacetamide according to reported procedures.
- Reaction Setup: In a Biotage microwave vial equipped with a magnetic stirrer, combine the substituted N-(2-Bromophenyl)-2,2,2-trifluoroacetamide, a suitable copper catalyst, and a base in DMSO (e.g., 3.4 mL).
- Cyclization: Subject the reaction mixture to the copper-catalyzed protocol conditions as described in the referenced literature.
- Isolation: After the reaction is complete (monitored by UPLC-MS), the mixture is worked up. This typically involves pouring the mixture into a saturated aqueous NH_4Cl solution and extracting with a suitable organic solvent like dichloromethane (DCM).
- Purification: The crude product is concentrated under reduced pressure. Further purification is performed using automated flash column chromatography on a silica gel cartridge to afford the pure **ethyl 2-amino-1H-indole-3-carboxylate**. The reported isolated yield is 46%.[\[6\]](#)



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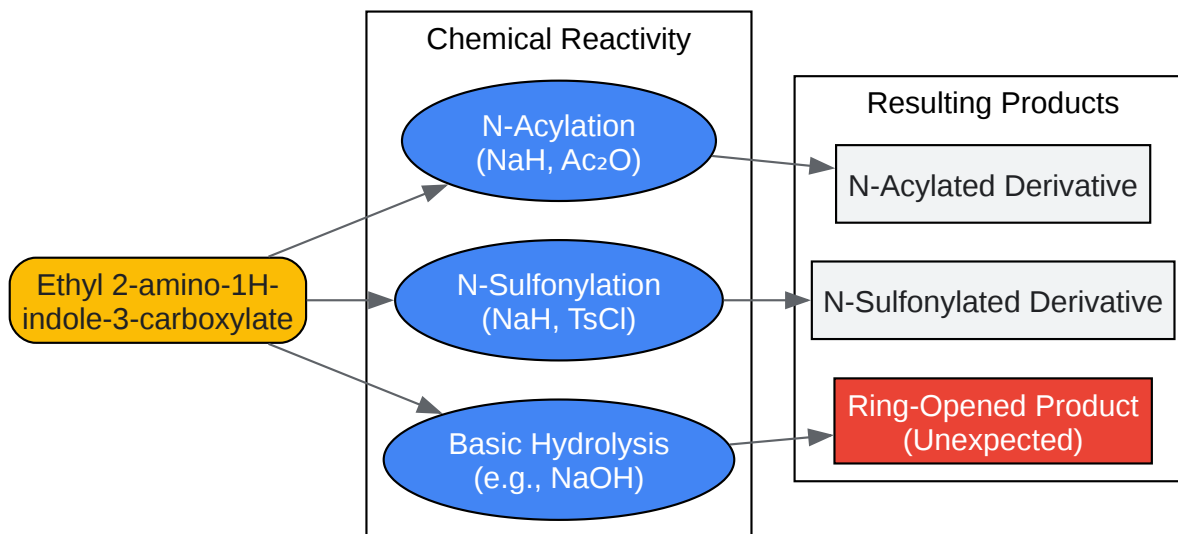
Caption: Synthetic workflow for **Ethyl 2-amino-1H-indole-3-carboxylate**.

Chemical Reactivity and Derivatization

The reactivity of **Ethyl 2-amino-1H-indole-3-carboxylate** is a subject of interest, particularly concerning the stability of the ester and the reactivity of the amino and indole nitrogen groups. Attempts to hydrolyze the ethyl ester to the corresponding carboxylic acid under standard basic conditions have been shown to result in a ring-opened product rather than the desired acid.^[6] This indicates that the 2-aminoindole-3-carboxylate system possesses unusual reactivity.

The indole nitrogen can be functionalized. For example, reaction with a sulfonyl chloride or treatment with sodium hydride followed by an alkylating or acylating agent can yield N-substituted derivatives.

- Setup: Add a solution of **ethyl 2-amino-1H-indole-3-carboxylate** (e.g., 12 mg, 0.06 mmol) in anhydrous DMF (0.3 mL) dropwise to a suspension of sodium hydride in anhydrous DMF (0.2 mL).
- Reaction: Stir the reaction mixture at room temperature for 1 hour.
- Quench & Extraction: Pour the mixture into water (10 mL) and extract with dichloromethane (3 x 20 mL).
- Isolation: Concentrate the combined organic phases under reduced pressure to afford the crude N-sulfonylated product, such as ethyl 2-amino-1-(p-tolylsulfonyl)indole-3-carboxylate.^[6]



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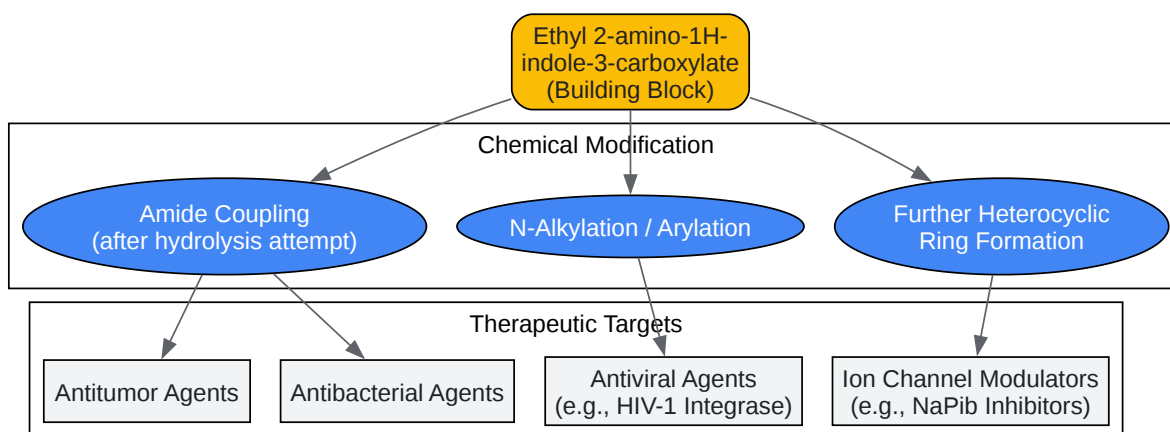
Caption: Reactivity pathways of **Ethyl 2-amino-1H-indole-3-carboxylate**.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminoindole-3-carboxamide scaffold, for which the title compound is a direct precursor, is a privileged heterocyclic motif in drug discovery.[6] This core is present in compounds with a wide range of biological activities.

- **Antitumor Agents:** Derivatives of the 2-aminoindole-3-carboxamide scaffold have shown potential as antitumor agents.[6]
- **Antibacterial Agents:** This structural motif is also found in compounds being investigated for antibacterial properties.[6]
- **HIV-1 Integrase Inhibitors:** While not the title compound itself, structurally related indole-2-carboxylic acid derivatives have been designed and evaluated as novel HIV-1 integrase strand transfer inhibitors.[8][9] This highlights the utility of the indole core in developing antiviral therapeutics.

The primary role of **Ethyl 2-amino-1H-indole-3-carboxylate** is as a versatile building block. Its ester and amino functionalities allow for a variety of chemical modifications, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies in drug development programs.



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Caption: Role as a scaffold for developing bioactive compounds.

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